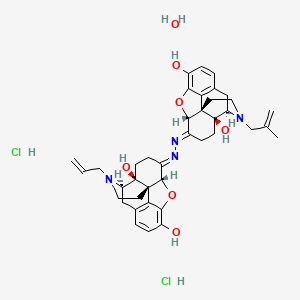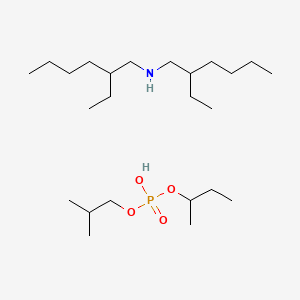![molecular formula C23H25F3N2O3 B12063209 [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone: is a complex organic compound featuring a unique combination of functional groups, including hydroxyl, piperidinyl, azetidinyl, and trifluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidinyl Intermediate: Starting with a phenylethylamine derivative, the piperidinyl ring is constructed through cyclization reactions, often using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
Azetidinyl Ring Formation: The azetidinyl ring is introduced via a cycloaddition reaction, where the piperidinyl intermediate reacts with an appropriate azetidinone precursor under controlled conditions.
Hydroxylation and Trifluorophenyl Substitution: The final steps involve hydroxylation of the intermediate and substitution with a trifluorophenyl group, typically using reagents like trifluoroborates and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
Medically, this compound shows potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluorophenyl group, in particular, imparts unique chemical characteristics that are valuable in material science.
Mechanism of Action
The mechanism of action of [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and piperidinyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the trifluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-difluorophenyl)methanone
- [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trichlorophenyl)methanone
Uniqueness
Compared to similar compounds, [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets, potentially leading to improved pharmacological profiles.
Properties
Molecular Formula |
C23H25F3N2O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[3-hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
InChI |
InChI=1S/C23H25F3N2O3/c24-17-10-9-16(20(25)21(17)26)22(30)27-13-23(31,14-27)19-8-4-5-11-28(19)18(12-29)15-6-2-1-3-7-15/h1-3,6-7,9-10,18-19,29,31H,4-5,8,11-14H2 |
InChI Key |
KAXYRJIPEGDXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O)C(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


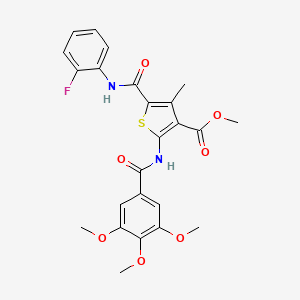
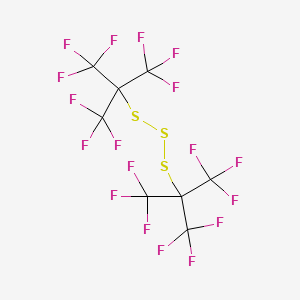




![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

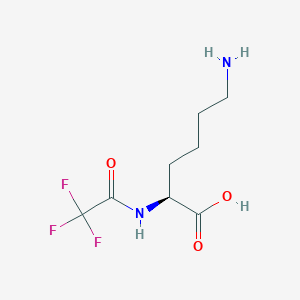
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
